2-chloro-3-(1H-pyrrol-1-yl)pyridine
CAS No.: 70291-26-8
Cat. No.: VC1992749
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70291-26-8 |
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Molecular Formula | C9H7ClN2 |
Molecular Weight | 178.62 g/mol |
IUPAC Name | 2-chloro-3-pyrrol-1-ylpyridine |
Standard InChI | InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H |
Standard InChI Key | YPHURMQZAOERMW-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1)C2=C(N=CC=C2)Cl |
Canonical SMILES | C1=CN(C=C1)C2=C(N=CC=C2)Cl |
Introduction
Chemical Identity and Physical Properties
2-Chloro-3-(1H-pyrrol-1-yl)pyridine is identified by its unique structural configuration and specific physical and chemical properties. The compound is characterized by the following identifiers and properties:
Chemical Identifiers
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1:
Table 1: Chemical Identifiers of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine
Parameter | Value |
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Chemical Name | 2-Chloro-3-(1H-pyrrol-1-yl)pyridine |
CAS Registry Number | 70291-26-8 |
Molecular Formula | C₉H₇ClN₂ |
Molecular Weight | 178.62 g/mol |
IUPAC Name | 2-chloro-3-pyrrol-1-ylpyridine |
InChI | InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H |
SMILES | C1=CN(C=C1)C2=C(N=CC=C2)Cl |
These identifiers facilitate the unambiguous identification of the compound across different chemical databases and research contexts .
Physical Properties
The physical properties of 2-chloro-3-(1H-pyrrol-1-yl)pyridine determine its behavior in various chemical processes and applications. These properties are summarized in Table 2:
Table 2: Physical and Chemical Properties of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine
Property | Value | Determination Method |
---|---|---|
Physical State | Solid | Experimental |
Density | 1.23±0.1 g/cm³ | Predicted |
Boiling Point | 287.6±25.0°C | Predicted |
Melting Point | Not available | - |
Log P | 2.52570 | Calculated |
XLogP3 | 2.2 | Computed |
Hydrogen Bond Donor Count | 0 | Computed |
Hydrogen Bond Acceptor Count | 1 | Computed |
Rotatable Bond Count | 1 | Computed |
Topological Polar Surface Area | 17.8 Ų | Computed |
Storage Condition | 2-8°C | Recommended |
These physical properties illustrate the compound's moderate lipophilicity, limited hydrogen bonding capabilities, and predicted thermal stability. The log P value of approximately 2.5 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems .
Structural Characteristics
Molecular Structure
The molecule consists of a pyridine ring with a chlorine atom at position 2 and a pyrrole ring attached at position 3. The nitrogen atom of the pyrrole ring is directly bonded to the carbon at position 3 of the pyridine ring, creating a unique N-substituted pyrrole structure. This connectivity pattern distinguishes it from similar isomers such as 3-chloro-2-(1H-pyrrol-1-yl)pyridine (CAS: 914457-19-5), where the positions of the chlorine and pyrrole substituents are reversed .
Structure-Property Relationships
The structural features of 2-chloro-3-(1H-pyrrol-1-yl)pyridine significantly influence its chemical behavior:
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The electron-withdrawing chlorine atom at position 2 of the pyridine ring enhances the electrophilicity of the adjacent carbons, making them more susceptible to nucleophilic attack.
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The pyrrole ring, with its electron-rich π-system, can participate in various electrophilic substitution reactions.
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The N-substitution of the pyrrole ring by the pyridine moiety affects the electronic distribution in both ring systems, influencing their reactivity patterns .
Synthesis Methods
Laboratory Synthesis
The synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine typically involves the reaction between 2-chloropyridine derivatives and pyrrole under specific conditions. Common synthetic approaches include:
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Nucleophilic aromatic substitution reactions using activated 2,3-dihalopyridines with pyrrole under basic conditions.
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Copper or palladium-catalyzed N-arylation of pyrrole with 2-chloro-3-bromopyridine or similar halogenated pyridines.
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Direct C-H activation methodologies for the introduction of the pyrrole moiety at the 3-position of 2-chloropyridine .
Optimization Parameters
Successful synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine requires careful control of reaction parameters:
Table 3: Critical Parameters for Synthesis Optimization
Parameter | Optimal Conditions | Effect |
---|---|---|
Solvent | Polar aprotic (DMF, DMSO) | Facilitates nucleophilic substitution |
Base | K₂CO₃, Cs₂CO₃, or organic bases | Deprotonates pyrrole, enhances nucleophilicity |
Temperature | 80-120°C | Balances reactivity with stability |
Catalyst | Pd(0) or Cu(I) species | Promotes C-N bond formation |
Reaction Time | 6-24 hours | Ensures complete conversion |
Purification | Column chromatography | Removes by-products and unreacted materials |
Optimization of these parameters is essential for achieving high yields and minimizing the formation of side products .
Chemical Reactivity
The reactivity of 2-chloro-3-(1H-pyrrol-1-yl)pyridine is governed by the combined electronic effects of the pyridine ring, chlorine substituent, and pyrrole moiety.
Types of Reactions
The compound participates in various chemical transformations:
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Nucleophilic Substitution Reactions: The chlorine atom at position 2 of the pyridine ring is susceptible to displacement by various nucleophiles (amines, thiols, alkoxides) under appropriate conditions.
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Metalation Reactions: Despite the presence of the chlorine atom, lithiation or magnesiation can occur at certain positions of the pyridine or pyrrole rings, allowing for functionalization.
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Cross-coupling Reactions: The chlorine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) to introduce carbon-based substituents.
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Transformations of the Pyrrole Ring: The pyrrole moiety can undergo electrophilic substitution reactions, oxidations, and other transformations typical of pyrrole chemistry .
Reactivity Comparison
Table 4: Relative Reactivity of 2-Chloro-3-(1H-Pyrrol-1-yl)Pyridine in Various Reactions
Reaction Type | Reactivity | Comparable Reference Compounds |
---|---|---|
Nucleophilic Substitution | Moderate to High | 2-Chloropyridine, 2-Chloroquinoline |
Palladium-Catalyzed Coupling | Good | 2-Chloro-3-bromopyridine |
Electrophilic Substitution (on pyrrole) | Limited | N-Phenylpyrrole |
Oxidation (of pyrrole ring) | Moderate | N-Substituted pyrroles |
This reactivity profile makes 2-chloro-3-(1H-pyrrol-1-yl)pyridine a versatile intermediate for the synthesis of more complex heterocyclic systems .
Applications in Chemical Research
Synthetic Applications
2-Chloro-3-(1H-pyrrol-1-yl)pyridine serves as a valuable building block in the synthesis of structurally diverse compounds:
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Precursor for biologically active compounds containing the pyridine-pyrrole scaffold
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Intermediate in the synthesis of ligands for transition metals
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Component in the preparation of materials with specific electronic or optical properties
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Starting material for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry
Hazard Type | Classification | GHS Pictogram |
---|---|---|
Acute Toxicity | Acute Tox. 4 | GHS07: Exclamation mark |
Skin Irritation | Skin Irrit. 2 | GHS07: Exclamation mark |
Eye Irritation | Eye Irrit. 2 | GHS07: Exclamation mark |
Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | GHS07: Exclamation mark |
Analytical Characterization
Spectroscopic Data
The structure of 2-chloro-3-(1H-pyrrol-1-yl)pyridine can be confirmed through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show distinct signals for the pyridine and pyrrole ring protons
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¹³C NMR would confirm the carbon framework and substitution pattern
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Mass Spectrometry:
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Molecular ion peak at m/z 178 (with characteristic chlorine isotope pattern)
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Fragmentation pattern involving loss of chlorine and cleavage of the C-N bond
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Infrared Spectroscopy:
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Characteristic bands for C=N stretching of the pyridine ring
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C-H stretching and bending modes of the aromatic rings
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C-Cl stretching vibration
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X-ray Crystallography:
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